molecular formula C20H17Cl2N5O5 B11426243 N-(5-chloro-2,4-dimethoxyphenyl)-2-[5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide

N-(5-chloro-2,4-dimethoxyphenyl)-2-[5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide

Cat. No.: B11426243
M. Wt: 478.3 g/mol
InChI Key: YETHGPXLEZDVKA-UHFFFAOYSA-N
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Description

N-(5-CHLORO-2,4-DIMETHOXYPHENYL)-2-[5-(4-CHLOROPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOL-1-YL]ACETAMIDE is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a complex structure with multiple functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-CHLORO-2,4-DIMETHOXYPHENYL)-2-[5-(4-CHLOROPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOL-1-YL]ACETAMIDE typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the pyrrolo[3,4-d][1,2,3]triazole core: This step often involves cyclization reactions under specific conditions.

    Introduction of the chlorophenyl and dimethoxyphenyl groups: These steps may involve substitution reactions using appropriate reagents.

    Acetylation: The final step may involve acetylation to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Precise control of temperature and pressure to favor desired reactions.

    Purification Techniques: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-CHLORO-2,4-DIMETHOXYPHENYL)-2-[5-(4-CHLOROPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOL-1-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of specific functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and therapeutic treatments.

    Industry: Use in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-CHLORO-2,4-DIMETHOXYPHENYL)-2-[5-(4-CHLOROPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOL-1-YL]ACETAMIDE involves its interaction with molecular targets and pathways. This may include:

    Binding to specific receptors: Modulating their activity.

    Inhibition or activation of enzymes: Affecting metabolic pathways.

    Interaction with nucleic acids: Influencing gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-CHLORO-2,4-DIMETHOXYPHENYL)-2-[5-(4-METHOXYPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOL-1-YL]ACETAMIDE
  • N-(5-CHLORO-2,4-DIMETHOXYPHENYL)-2-[5-(4-FLUOROPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOL-1-YL]ACETAMIDE

Uniqueness

The uniqueness of N-(5-CHLORO-2,4-DIMETHOXYPHENYL)-2-[5-(4-CHLOROPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOL-1-YL]ACETAMIDE lies in its specific functional groups and structural configuration, which may confer unique chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C20H17Cl2N5O5

Molecular Weight

478.3 g/mol

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-2-[5-(4-chlorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide

InChI

InChI=1S/C20H17Cl2N5O5/c1-31-14-8-15(32-2)13(7-12(14)22)23-16(28)9-26-18-17(24-25-26)19(29)27(20(18)30)11-5-3-10(21)4-6-11/h3-8,17-18H,9H2,1-2H3,(H,23,28)

InChI Key

YETHGPXLEZDVKA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Cl)N=N2)Cl)OC

Origin of Product

United States

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